

p38 alpha beta mitogen-activated protein kinase inhibition by losmapimod

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Compound Focus: Losmapimod

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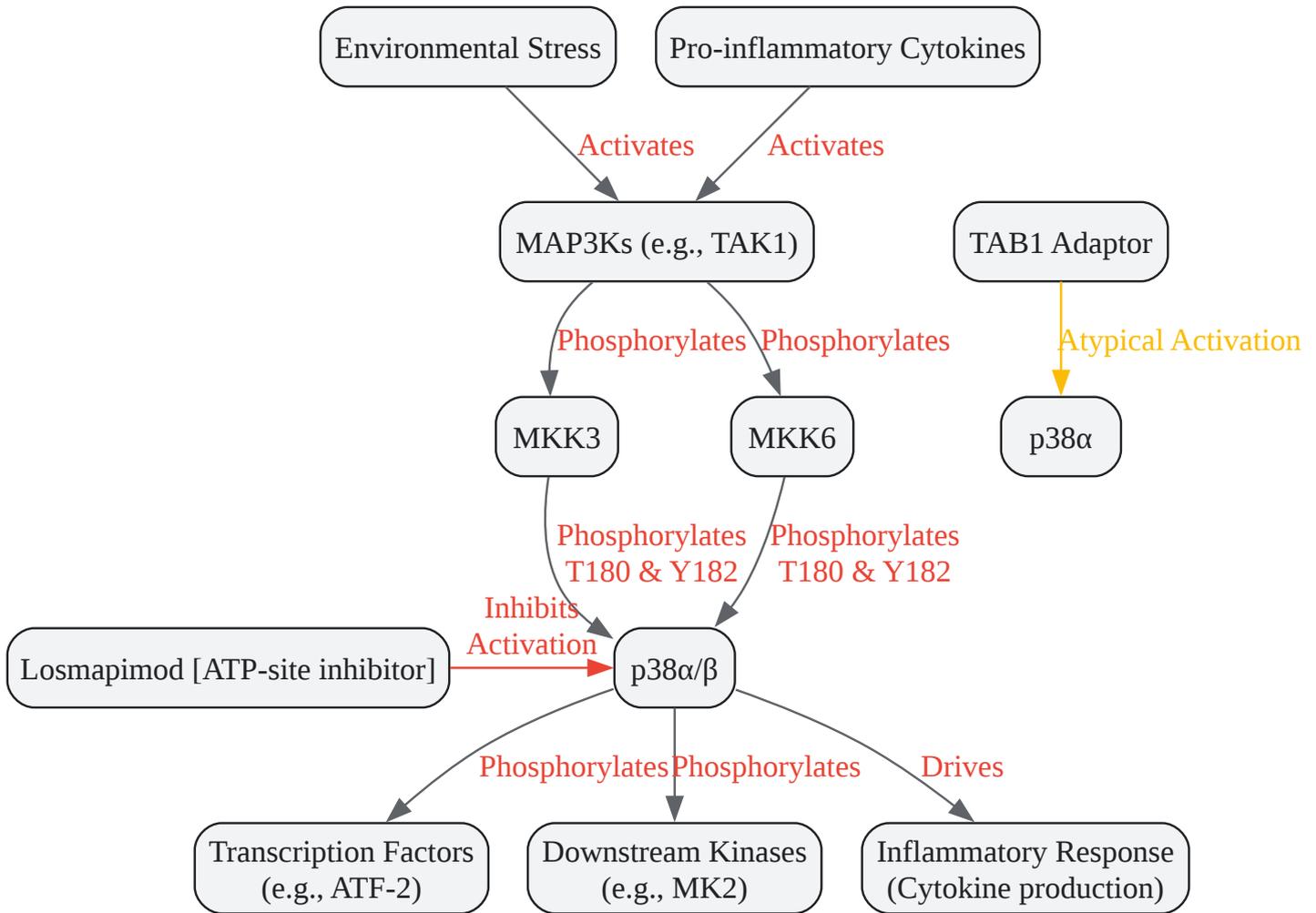
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Mechanism of Action and Signaling Pathways

Losmapimod acts as a selective p38 α/β mitogen-activated protein kinase (MAPK) inhibitor by competitively binding to the ATP binding site of these kinases [1]. The p38 MAPK pathway is a central regulator of inflammation, activated by cellular stressors like cytokines, bacterial pathogens, and oxidative stress [2].

The diagram below illustrates the classical and atypical p38 MAPK activation pathways, highlighting **losmapimod**'s specific target.



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*p38 MAPK signaling pathways and **losmapimod** inhibition. The atypical TAB1-p38α pathway is implicated in specific disease pathologies [3].*

Pharmacological and Clinical Profile of Losmapimod

Losmapimod has been investigated in multiple clinical trials for various inflammatory conditions. The tables below summarize key quantitative data on its **pharmacokinetics (PK)**, **pharmacodynamics (PD)**, and **clinical efficacy**.

Table 1: Pharmacokinetics of Losmapimod in Healthy Volunteers (Single Dose) [1]

Parameter	3 mg IV (15-min infusion)	15 mg Oral	Notes
C _{max} (μg L ⁻¹)	59.4	45.9	Peak plasma concentration
AUC _{0-∞} (μg h L ⁻¹)	171.1	528.0	Total exposure
Absolute Oral Bioavailability	-	0.62 (90% CI: 0.56, 0.68)	62%

Table 2: Pharmacodynamic and Clinical Efficacy Outcomes

Condition (Trial)	Dose & Duration	Key Efficacy Findings	Biomarker Changes
COPD [4]	2.5, 7.5, 15 mg twice daily for 12 weeks	No significant difference vs placebo in 6-min walk distance (primary endpoint)	Not reported in detail
COPD with Systemic Inflammation [5]	7.5 mg twice daily for 16 weeks	No significant effect on arterial inflammation (TBR) or endothelial function (FMD) vs placebo	Plasma fibrinogen not significantly reduced
Acute Coronary Syndrome [1]	3 mg IV + 15 mg oral (single dose)	Rapid exposure for potential loading dose	Max reduction in pHSP27: 44% (IV) & 55% (oral); 17% decrease in hsCRP (oral)
Facioscapulohumeral Muscular Dystrophy (FSHD) [6]	15 mg twice daily for 48 weeks	No significant change in DUX4 gene expression (primary endpoint); improvements in some functional/structural outcomes	-

Detailed Experimental Protocols

For researchers looking to replicate or design studies on p38 inhibition, here is a summary of key methodologies used in **losmapimod** research.

1. Enzymatic Assay for p38 Inhibition

- **Purpose:** To determine the inhibitory activity (IC_{50}) of a compound against p38 α and other isoforms.
- **Method:** An AlphaScreen-based kinase activity assay is used [2].
- **Procedure:**
 - **Reaction Mix:** 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 100 μ M Na₃VO₄, 2 mM DTT, 0.05% Tween 20, 100 pM p38 isoform, 1% DMSO, and 0.3 μ g/mL ATF-2 fusion protein substrate.
 - **Incubation:** The compound is incubated with the reaction mix for 2 hours at 25°C.
 - **Reaction Start:** Add 250 μ M ATP to initiate kinase activity. Incubate for 1 hour at 25°C.
 - **Reaction Stop & Detection:** Stop with EDTA. Detect phosphorylation using an anti-phospho-ATF-2 antibody, AlphaScreen donor beads, and Protein A acceptor beads. Measure luminescence.
 - **Analysis:** IC_{50} values are calculated from concentration-response curves.

2. Cell-Based Anti-inflammatory Assay

- **Purpose:** To measure the inhibition of cytokine release in stimulated cells.
- **Cell Models:** Human Peripheral Blood Mononuclear Cells (PBMCs) or human bronchial epithelial cells (e.g., BEAS-2B) [2].
- **Procedure:**
 - **Cell Preparation & Plating:** Isolate PBMCs from blood via density gradient centrifugation. Plate cells in 96-well plates.
 - **Pre-treatment:** Incubate cells with the test compound or vehicle for 1 hour.
 - **Stimulation:** Add a stimulant such as Lipopolysaccharides (LPS at 10 ng/mL) for PBMCs, or TNF- α /Cigarette Smoke Extract (CSE) for bronchial cells. Incubate for 18 hours.
 - **Cytokine Measurement:** Collect cell-free supernatants. Quantify cytokine levels (e.g., TNF- α , IL-8) using a validated immunoassay (e.g., MSD electrochemiluminescence platform).

3. In Vivo Model of Lung Inflammation

- **Purpose:** To evaluate the efficacy of an inhaled p38 inhibitor in reducing lung inflammation.
- **Model:** LPS-induced neutrophil influx in rat lungs [2].
- **Procedure:**
 - **Animal Subjects:** Adult male Wistar rats.

- **Drug Administration:** Administer the compound (e.g., via nose-only inhalation of a dry powder formulation or intratracheal instillation) prior to or after challenge.
- **Inflammation Induction:** Challenge the animals with intra-tracheal or intra-nasal instillation of LPS (e.g., from *E. coli* 0111:B4) or recombinant IL-1 β .
- **Sample Collection & Analysis:** After sacrifice, perform Bronchoalveolar Lavage (BAL). Collect BAL Fluid (BALF) and analyze for:
 - **Cellular Influx:** Count neutrophils as a primary measure of inflammation.
 - **Cytokine Levels:** Measure pro-inflammatory cytokines like IL-6.

Conclusion and Research Perspectives

Losmapimod exemplifies both the potential and challenges of targeting the p38 MAPK pathway. While it demonstrates potent on-target activity by inhibiting p38 α/β and modulating biomarkers like pHSP27, its clinical efficacy in chronic complex diseases like COPD has been limited [4] [5]. However, research continues to explore its utility in other indications such as Facioscapulohumeral Muscular Dystrophy (FSHD), where it showed promise in functional outcomes despite not meeting its primary biomarker endpoint [6].

Future research may focus on:

- **Patient Stratification:** Identifying patient subpopulations with high pathway activity who are more likely to respond.
- **Novel Formulations:** The development of inhaled p38 inhibitors (like CHF6297) [2] aims to maximize lung exposure while minimizing systemic side effects.
- **Atypical Pathway Inhibition:** Investigating selective inhibitors of the TAB1-p38 α atypical pathway [3] could unlock more targeted therapies with better safety profiles.

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